molecular formula C9H8FNO3 B14115023 4'-Fluoro-2'-methyl-5'-nitroacetophenone

4'-Fluoro-2'-methyl-5'-nitroacetophenone

Cat. No.: B14115023
M. Wt: 197.16 g/mol
InChI Key: VYBQWZDDGBACDQ-UHFFFAOYSA-N
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Description

4’-Fluoro-2’-methyl-5’-nitroacetophenone is an organic compound with the molecular formula C9H8FNO3 It is a derivative of acetophenone, characterized by the presence of a fluoro group at the 4’ position, a methyl group at the 2’ position, and a nitro group at the 5’ position on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-2’-methyl-5’-nitroacetophenone typically involves multi-step organic reactions. One common method includes:

    Nitration: Introduction of the nitro group to the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

    Fluorination: Substitution of a hydrogen atom with a fluoro group using a fluorinating agent such as fluorine gas or a fluorinating reagent.

    Methylation: Introduction of the methyl group using a methylating agent like methyl iodide in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoro-2’-methyl-5’-nitroacetophenone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products:

    Reduction: 4’-Fluoro-2’-methyl-5’-aminoacetophenone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4’-Fluoro-2’-methyl-5’-nitrobenzoic acid.

Scientific Research Applications

4’-Fluoro-2’-methyl-5’-nitroacetophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4’-Fluoro-2’-methyl-5’-nitroacetophenone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the fluoro and methyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4’-Fluoroacetophenone: Lacks the nitro and methyl groups, making it less reactive in certain chemical reactions.

    2’-Methyl-5’-nitroacetophenone: Lacks the fluoro group, affecting its chemical properties and reactivity.

    4’-Fluoro-5’-nitroacetophenone: Lacks the methyl group, influencing its steric and electronic properties.

Uniqueness: 4’-Fluoro-2’-methyl-5’-nitroacetophenone is unique due to the combination of fluoro, methyl, and nitro groups on the aromatic ring. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H8FNO3

Molecular Weight

197.16 g/mol

IUPAC Name

1-(4-fluoro-2-methyl-5-nitrophenyl)ethanone

InChI

InChI=1S/C9H8FNO3/c1-5-3-8(10)9(11(13)14)4-7(5)6(2)12/h3-4H,1-2H3

InChI Key

VYBQWZDDGBACDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)[N+](=O)[O-])F

Origin of Product

United States

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